molecular formula C10H18FN B1478347 4-(Fluoromethyl)-2-azaspiro[4.5]decane CAS No. 2092064-76-9

4-(Fluoromethyl)-2-azaspiro[4.5]decane

Cat. No.: B1478347
CAS No.: 2092064-76-9
M. Wt: 171.25 g/mol
InChI Key: KIJRTPGDNISPOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Fluoromethyl)-2-azaspiro[4.5]decane is a spirocyclic compound characterized by a unique structural framework that includes a fluoromethyl group and an azaspirodecane core. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and stability under various conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Fluoromethyl)-2-azaspiro[4One common method includes the use of Rhodium(I) complex-catalyzed dimerization of ene-vinylidenecyclopropanes, which constructs the spiro[4.5]decane skeleton under mild reaction conditions . The fluoromethyl group can be introduced through nucleophilic substitution reactions using appropriate fluorinating agents.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to optimize the production process. The use of robust catalysts and reagents that are readily available and cost-effective is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-(Fluoromethyl)-2-azaspiro[4.5]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing or modifying functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorinating agents like diethylaminosulfur trifluoride (DAST) for introducing fluoromethyl groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(Fluoromethyl)-2-azaspiro[4.5]decane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Fluoromethyl)-2-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Azoniaspiro[4.4]nonane
  • 5-Azoniaspiro[4.6]undecane
  • 1,6-Dioxaspiro[4.5]decane

Uniqueness

4-(Fluoromethyl)-2-azaspiro[4.5]decane is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and bioavailability compared to similar spirocyclic compounds. Additionally, the azaspirodecane core provides a versatile scaffold for further functionalization and optimization .

Properties

IUPAC Name

4-(fluoromethyl)-2-azaspiro[4.5]decane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FN/c11-6-9-7-12-8-10(9)4-2-1-3-5-10/h9,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJRTPGDNISPOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CNCC2CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Fluoromethyl)-2-azaspiro[4.5]decane
Reactant of Route 2
4-(Fluoromethyl)-2-azaspiro[4.5]decane
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4-(Fluoromethyl)-2-azaspiro[4.5]decane
Reactant of Route 4
4-(Fluoromethyl)-2-azaspiro[4.5]decane
Reactant of Route 5
4-(Fluoromethyl)-2-azaspiro[4.5]decane
Reactant of Route 6
4-(Fluoromethyl)-2-azaspiro[4.5]decane

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